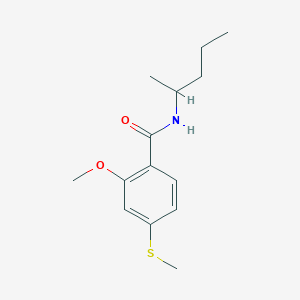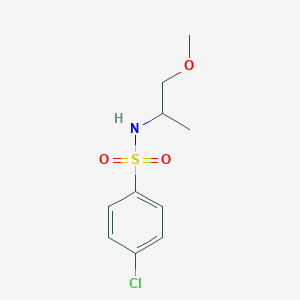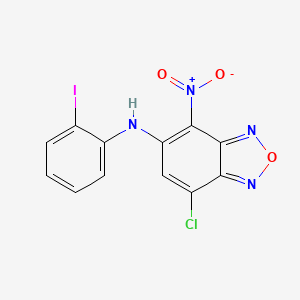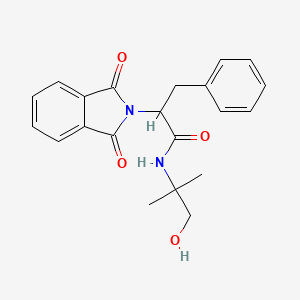
1-(4-nitrophenyl)-4-(2-thienylacetyl)piperazine
Descripción general
Descripción
1-(4-nitrophenyl)-4-(2-thienylacetyl)piperazine, commonly known as NTTP, is a piperazine derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. NTTP is a highly potent compound that exhibits a wide range of biological activities, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of NTTP is not fully understood. However, it is believed that NTTP exerts its biological activities by interacting with various targets in the cell. NTTP has been shown to inhibit the activity of enzymes involved in the biosynthesis of DNA, RNA, and proteins, which may contribute to its antitumor and antimicrobial activities. NTTP has also been shown to modulate the activity of ion channels and receptors, which may contribute to its anti-inflammatory activity.
Biochemical and Physiological Effects:
NTTP exhibits a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade. NTTP also inhibits the growth of cancer cells by inducing cell cycle arrest. In addition, NTTP exhibits antibacterial activity by disrupting the bacterial cell membrane and inhibiting the synthesis of bacterial cell wall. NTTP also exhibits anti-inflammatory activity by reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NTTP has several advantages for lab experiments. It is a highly potent compound that exhibits a wide range of biological activities, making it a promising candidate for the development of new drugs. NTTP is also relatively easy to synthesize, which makes it readily available for research purposes. However, there are also some limitations associated with NTTP. It is a highly reactive compound that requires careful handling to avoid degradation. NTTP is also relatively expensive, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the research on NTTP. One potential direction is to investigate the structure-activity relationship of NTTP to identify more potent derivatives. Another direction is to explore the potential of NTTP as a therapeutic agent for the treatment of cancer, bacterial infections, and inflammatory diseases. The development of new drug delivery systems for NTTP may also enhance its therapeutic efficacy. Additionally, the investigation of the pharmacokinetics and pharmacodynamics of NTTP may provide valuable insights into its potential clinical applications.
Aplicaciones Científicas De Investigación
NTTP has been extensively studied for its potential therapeutic applications. It exhibits a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. NTTP has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It also exhibits antibacterial activity against Gram-positive and Gram-negative bacteria, making it a potential candidate for the development of new antibiotics. NTTP has also been shown to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
1-[4-(4-nitrophenyl)piperazin-1-yl]-2-thiophen-2-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c20-16(12-15-2-1-11-23-15)18-9-7-17(8-10-18)13-3-5-14(6-4-13)19(21)22/h1-6,11H,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOOCVHLWVYJFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}propanamide](/img/structure/B3953156.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-phenyl-2-(phenylthio)acetamide](/img/structure/B3953170.png)
![N-(4-sec-butylphenyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide](/img/structure/B3953175.png)
![3-(2-furyl)-N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)propanamide](/img/structure/B3953186.png)
![1-benzyl-3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3953192.png)

![N-(6-phenoxy-3-pyridinyl)-1-[(3,5,6-trimethyl-2-pyrazinyl)methyl]-2-piperidinecarboxamide](/img/structure/B3953200.png)


![N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}propanamide](/img/structure/B3953221.png)


